molecular formula C5H11Cl2N B594525 (R)-2-(Chloromethyl)pyrrolidine hydrochloride CAS No. 1260595-52-5

(R)-2-(Chloromethyl)pyrrolidine hydrochloride

Cat. No. B594525
M. Wt: 156.05
InChI Key: VUPPBVWIHXLFSE-NUBCRITNSA-N
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Description

“®-2-(Chloromethyl)pyrrolidine hydrochloride” is a chemical compound that is part of the pyrrolidine family . Pyrrolidines are a class of organic compounds that have received considerable interest due to their higher electrochemical stability . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety .


Synthesis Analysis

The synthesis of pyrrolidines involves a process known as the metal-free direct C–H functionalization of pyrrolidine . This is followed by the N-alkylation of the resulting pyrroline, which produces the pyrrolinium moiety . This moiety serves as the unprecedented polar head of the mesogens .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidines often involve multi-component reactions that assemble complex molecules . For example, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

  • Polar [3+2] Cycloaddition : Pyrrolidines, including derivatives synthesized from (R)-2-(Chloromethyl)pyrrolidine hydrochloride, play a crucial role in medicinal chemistry and industry, such as in the creation of dyes and agrochemical substances. A study demonstrated the synthesis of pyrrolidines through a [3+2] cycloaddition involving N-methyl azomethine ylide, leading to compounds with potential biological effects (Żmigrodzka et al., 2022).

Catalytic Applications

  • Catalysis : Complexes of (R)-2-(Chloromethyl)pyrrolidine hydrochloride derivatives have been explored for their catalytic properties, showing efficacy in organic reactions including Heck and Suzuki–Miyaura coupling reactions. This indicates their utility in facilitating bond-forming processes, critical in pharmaceutical synthesis and material science (Singh et al., 2009).

Anticancer Activity

  • Anticancer Derivatives : Pyrrolidine derivatives, specifically nitrogen mustard-incorporated 2,5-pyrrolidinedione rings, have shown marked antiproliferative effects against mouse Sarcoma 180 and L1210 and P388 leukaemias, indicating their potential as anticancer agents. The study illustrates the importance of these compounds in developing new therapeutic strategies (Naik et al., 1987).

Synthesis and Structural Characterization

  • Hydrolysis and Structural Characterization : The controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones demonstrated the formation of monomeric aryltellurium(IV) monohydroxides. This research contributes to the understanding of the chemical behavior of pyrrolidine derivatives and their potential application in material science and catalysis (Misra et al., 2011).

Vasodilator Applications

  • Vasodilator Drug : Pyrrolidine derivatives, such as Buflomedil hydrochloride, have been characterized and used as vasodilator drugs. These compounds' interaction with the biological system showcases their potential in treating conditions requiring vasodilation (Ravikumar & Sridhar, 2006).

properties

IUPAC Name

(2R)-2-(chloromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPBVWIHXLFSE-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Chloromethyl)pyrrolidine hydrochloride

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